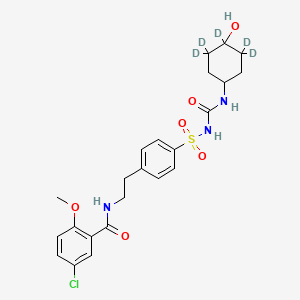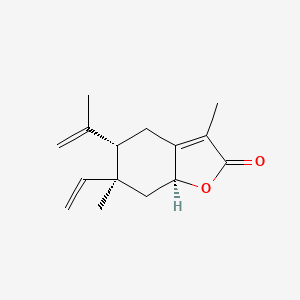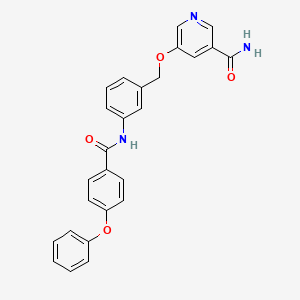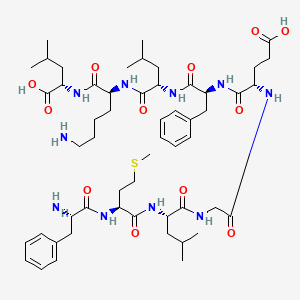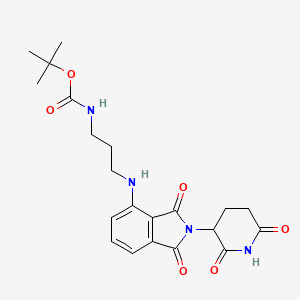
Thalidomide-NH-(CH2)3-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-(CH2)3-NH-Boc is a derivative of thalidomide, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This compound is a key intermediate in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to target and degrade specific proteins within cells .
準備方法
The synthesis of Thalidomide-NH-(CH2)3-NH-Boc involves several steps:
Starting Material: The synthesis begins with thalidomide, which is modified to introduce a Boc-protected amine group.
Reaction Conditions: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production: Industrial production methods involve scaling up the laboratory synthesis process, ensuring high purity and yield through optimized reaction conditions and purification techniques
化学反応の分析
Thalidomide-NH-(CH2)3-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group is replaced with other functional groups.
Major Products: The primary product of deprotection is Thalidomide-NH-(CH2)3-NH2, which can further react to form various derivatives
科学的研究の応用
Thalidomide-NH-(CH2)3-NH-Boc has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of Cereblon in the ubiquitin-proteasome system and its involvement in various cellular processes.
Medicine: PROTAC molecules synthesized using this compound are being explored as potential therapeutic agents for targeting and degrading disease-causing proteins.
作用機序
Thalidomide-NH-(CH2)3-NH-Boc exerts its effects by acting as a ligand for Cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The Boc protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
類似化合物との比較
Thalidomide-NH-(CH2)3-NH-Boc is unique due to its Boc-protected amine group, which allows for selective deprotection and subsequent reactions. Similar compounds include:
Thalidomide-NH-(CH2)2-NH-Boc: A similar compound with a shorter linker, used for similar applications in PROTAC synthesis.
Thalidomide-NH-(CH2)4-NH-Boc: A compound with a longer linker, providing different spatial arrangements for targeting proteins.
Lenalidomide-NH-(CH2)3-NH-Boc: A derivative of lenalidomide, used for targeting different proteins within the ubiquitin-proteasome system
特性
分子式 |
C21H26N4O6 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
tert-butyl N-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propyl]carbamate |
InChI |
InChI=1S/C21H26N4O6/c1-21(2,3)31-20(30)23-11-5-10-22-13-7-4-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)24-17(14)27/h4,6-7,14,22H,5,8-11H2,1-3H3,(H,23,30)(H,24,26,27) |
InChIキー |
KJDJOCQCMNPOBZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


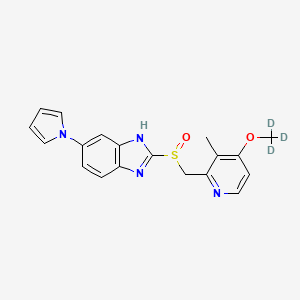
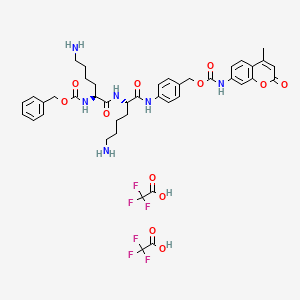
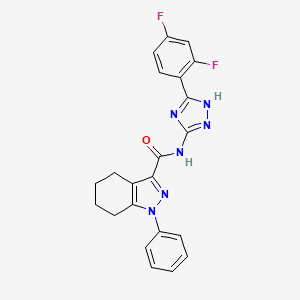
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

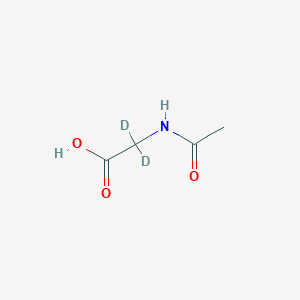
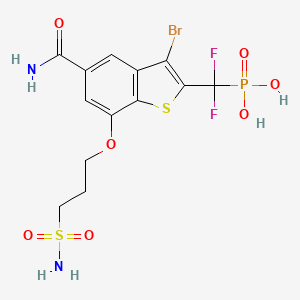

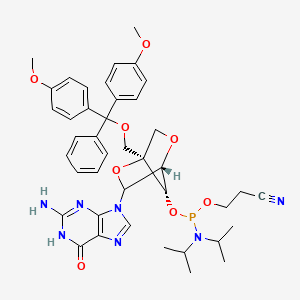
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
